molecular formula C8H6N2O4 B1380101 Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate CAS No. 1379222-01-1

Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate

Cat. No.: B1380101
CAS No.: 1379222-01-1
M. Wt: 194.14 g/mol
InChI Key: XOYZUVUWDCVRIR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate (CAS 1379222-01-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C8H6N2O4 and a molecular weight of 194.14 g/mol, features a fused oxazolopyridine core, which is an aza analogue of benzoxazole and is recognized as a privileged scaffold in the design of biologically active molecules . Compounds based on the oxazolo[4,5-b]pyridine structure have been investigated as potential cancer therapeutics, with research indicating their role as inhibitory compounds for proliferative disorders . The structural similarity of such fused heterocycles to DNA bases like adenine and guanine is a key factor in their application in developing anticancer and antiviral agents . This methyl ester derivative is particularly valuable as a synthetic intermediate for the preparation of more complex molecules, including amides, hydrazides, and other heterocyclic systems. It is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (MSDS) prior to use and handle the compound appropriately.

Properties

IUPAC Name

methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-7(11)4-2-5-6(9-3-4)10-8(12)14-5/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZUVUWDCVRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC(=O)O2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Pyridine Derivatives

a. Starting Material Preparation

The initial step involves synthesizing suitably functionalized pyridine derivatives, notably 2-amino-5-bromo-3-hydroxypyridine , which serves as a precursor. This compound is typically obtained through bromination of protected pyridine intermediates, avoiding direct bromination of 2-amino-3-hydroxypyridine due to low reactivity. Instead, bromination of oxazolone derivatives, which are masked forms of the pyridine precursor, is employed.

b. Bromination of Oxazolone Intermediates

According to research, oxazolone rings are brominated using N-bromosuccinimide (NBS) or molecular bromine in polar aprotic solvents like DMF at room temperature, yielding brominated oxazolone derivatives with high yields (~90%). Subsequent hydrolysis of these brominated oxazolones in basic medium (NaOH) produces the target amino-hydroxy pyridine derivatives with yields around 94% (Scheme 2).

c. Cyclization to Oxazolo[4,5-b]pyridine

Heating pyridine derivative (1) with aromatic acids such as 4-cyanobenzoic acid in polyphosphoric acid (PPSE) at elevated temperatures (~200°C) facilitates cyclization, forming the oxazolo[4,5-b]pyridine core. This process yields the fused heterocycle in high yields (~93%) (Scheme 3).

Introduction of Carboxylate Group

The methyl ester derivative is synthesized through esterification of the carboxylic acid functionalities present in the heterocyclic system. Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under reflux conditions, yielding methyl esters with high efficiency.

b. Substituted Derivatives via Heck Reaction

Further functionalization, such as attaching aromatic groups or carboxylate moieties, is performed using the Heck coupling reaction. For example, the introduction of a carboxylic acid group onto the pyridine ring is accomplished through palladium-catalyzed coupling of halogenated heterocycles with unsaturated carboxylic acids or their derivatives.

Oxidation to the Final Heterocycle

a. Oxidation of Dihydropyridines

Attempts to oxidize dihydropyridine intermediates to aromatic pyridines using common oxidants like MnO₂, FeCl₃, DDQ, or chloranil have been unsuccessful, indicating the need for alternative oxidation strategies. Notably, atmospheric oxygen can sometimes facilitate oxidation during prolonged heating or under specific conditions, but this process is inconsistent.

b. Alternative Oxidation Methods

Oxidation with stronger oxidants such as potassium permanganate (KMnO₄) in suitable solvents (e.g., acetic acid or acetone) has been explored. However, these often lead to over-oxidation or degradation. A promising approach involves using catalytic amounts of palladium on carbon with molecular oxygen or hydrogen peroxide under controlled conditions to achieve selective oxidation to the aromatic heterocycle.

Synthesis of the Methyl Ester Derivative

The methyl ester Methyl 2-oxo-2H,3H-oxazolo[4,5-b]pyridine-6-carboxylate is synthesized via the cyclization of appropriately functionalized pyridine derivatives, followed by esterification. The key steps include:

This route has been validated with high yields and purity, making it a reliable method for synthesizing the target compound.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Key Features Yield / Efficiency References
Bromination of oxazolone NBS or Br₂ in DMF, RT High yield (~90%) 90%
Hydrolysis of brominated oxazolone NaOH reflux Produces amino-hydroxy pyridine 94%
Cyclization with aromatic acids PPSE at 200°C Formation of oxazolo[4,5-b]pyridine 93%
Esterification Methyl iodide / DMSO, reflux Methyl ester formation High
Oxidation to aromatic heterocycle Catalytic Pd/C + O₂ Selective oxidation Variable; optimized with Pd/C

Research Findings and Notes

  • The synthesis of Methyl 2-oxo-2H,3H-oxazolo[4,5-b]pyridine-6-carboxylate relies heavily on the initial preparation of amino-hydroxy pyridine derivatives via bromination and hydrolysis, which are well-documented with yields exceeding 90%.

  • Cyclization reactions under high-temperature acidic conditions are efficient, with yields around 93%, indicating a robust pathway for heterocycle formation.

  • Oxidation remains a challenging step; conventional oxidants often lead to decomposition or over-oxidation. Catalytic oxidation with palladium and molecular oxygen shows promise for clean conversion to the aromatic heterocycle.

  • Esterification and subsequent functionalization via cross-coupling reactions such as Heck are standard, allowing for diverse substitution patterns on the heterocyclic core.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the ring system can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s analogs differ primarily in substituents on the oxazolo[4,5-b]pyridine core, which influence physicochemical properties and biological activity. Key examples include:

Compound Name Substituents/R-Groups Key Structural Differences
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (5) Propanoate chain at position 6; 4-(aminomethyl)phenyl at position 2 Extended aliphatic chain enhances solubility
Azamethiphos (C9H10ClN2O5PS) Chlorine at position 6; phosphorothioate group at position 3 Insecticidal activity due to phosphorothioate moiety
Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20a) Ethyl ester at position 6; amino and methyl groups at positions 5 and 7 Photocytotoxic applications
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) tert-Butoxycarbonyl-piperidine at position 2; propenyl ester at position 6 Enhanced lipophilicity for CNS-targeting

Physicochemical Properties

  • Azamethiphos: High stability under ambient conditions due to phosphorothioate group .
  • Synthetic Yields :
    • Compound 20a : 45% yield via cyclocondensation .
    • Compound 9 : Purified via column chromatography, typical for ester-functionalized heterocycles .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Ester groups (methyl/ethyl) at position 6 improve bioavailability compared to carboxylic acids .
    • Aromatic substituents at position 2 (e.g., phenyl in 20a ) enhance photocytotoxicity .

Biological Activity

Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxazole and pyridine ring system that contributes to its biological activity. The molecular formula is C9H7N2O3C_9H_7N_2O_3, with a molecular weight of approximately 193.16 g/mol. Its structure allows for various interactions with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of the pyridine scaffold. Compounds similar to this compound have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds derived from similar scaffolds exhibited inhibition rates exceeding 50% against these pathogens .

Anticancer Properties

The compound has demonstrated promising anticancer activity. Research indicates that derivatives of oxazolo-pyridine can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. In vitro studies have reported EC50 values in the low micromolar range (0.01–6.59 μM), indicating potent cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEC50 (µM)Reference
AntimicrobialStaphylococcus aureus>50% inhibition
Escherichia coli>50% inhibition
AnticancerVarious cancer cell lines0.01–6.59

The biological activity of this compound is largely attributed to its ability to interact with mitochondrial pathways and cellular respiration processes. It acts as a mitochondrial uncoupler, which can enhance energy expenditure and potentially be utilized in metabolic disease treatments .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of methyl 2-oxo derivatives on cancer cell lines. The results showed that these compounds could significantly reduce cell viability through ROS-mediated apoptosis pathways.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives exhibited selective toxicity towards bacterial strains while maintaining low toxicity towards human cells, suggesting a favorable therapeutic index.

Synthesis Methods

The synthesis of this compound involves multi-step reactions starting from readily available pyridine derivatives. Various catalytic systems have been employed to enhance yield and selectivity during the synthesis process:

  • Catalytic Methods : Recent advancements include using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a catalyst for synthesizing similar compounds with improved reaction conditions and yields .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclization and functionalization of intermediates. Starting from 5-amino-2-substituted-[1,3]oxazole-4-carbonitrile derivatives (e.g., 18a-c ), ethyl 7-amino-5-methyl-2-substituted-[1,3]oxazolo[5,4-b]pyridine-6-carboxylates (20a-c ) are formed. These undergo reduction with lithium aluminium hydride (LiAlH₄) in THF to yield alcohols (21a-c , 22a-c ), followed by oxidation with Dess-Martin periodinane to produce aldehydes (23a-c , 24a-c ) .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer : Elemental analysis (C, H, N percentages) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical. For example, intermediates like 20a showed 45% yield, with analytical data matching literature values (e.g., C: 56.72%, H: 4.76%, N: 15.27% calculated vs. C: 56.53%, H: 4.60%, N: 15.45% found) .

Q. What purification methods are effective for intermediates?

  • Methodological Answer : Post-reduction, precipitates are filtered, dried, and washed with diethyl ether. Oxidation products (aldehydes) are used without further purification, emphasizing the need for controlled reaction conditions to minimize byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20a)?

  • Methodological Answer : Substituent choice and reaction stoichiometry impact yields. For 20a (45% yield), using electron-donating groups (e.g., 4-methoxyphenyl in 20b ) or optimizing LiAlH₄ equivalents during reduction can improve efficiency. DFT studies (e.g., regioselectivity analysis) guide rational modifications .

Q. What role do substituents play in modulating reactivity and stability?

  • Methodological Answer : Substituents at the 2-position (e.g., phenyl vs. 4-methoxyphenyl) influence electronic effects and steric hindrance. For example, bulky groups may slow oxidation but enhance crystallinity. Comparative studies using spectroscopic data and computational models (e.g., InChI key analysis) validate these effects .

Q. How is regioselectivity controlled during cyclization steps?

  • Methodological Answer : DFT calculations reveal that energy barriers favor specific tautomers. For instance, cyclization of 5-amino-1,2,3-triazole-4-carbonitriles (17a-c ) proceeds regioselectively to form triazolo derivatives over oxazolo isomers. Solvent polarity and temperature further refine outcomes .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer : Scaling LiAlH₄ reductions requires strict anhydrous conditions to avoid side reactions. Alternatives like catalytic hydrogenation or milder reductants (e.g., NaBH₄) are explored. Process analytical technology (PAT) monitors intermediates in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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